molecular formula C16H16ClNO4 B12898087 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948294-21-1

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12898087
CAS No.: 948294-21-1
M. Wt: 321.75 g/mol
InChI Key: QEKVMRPGZMRYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C16H16ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the reaction of 5-chloro-8-methylquinoline with diethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various research applications .

Properties

CAS No.

948294-21-1

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-12(17)7-6-9(3)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3

InChI Key

QEKVMRPGZMRYHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.